molecular formula C12H13FN2 B1376179 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine CAS No. 1429901-83-6

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

Cat. No.: B1376179
CAS No.: 1429901-83-6
M. Wt: 204.24 g/mol
InChI Key: JNAQAPNLBDHNMO-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (C₁₂H₁₃FN₂; molecular weight: 204.248 g/mol) is a fluorinated tetrahydrocarbazole derivative with a primary amine group at position 1 and a fluorine substituent at position 4. Its IUPAC name is consistent across languages (e.g., 6-Fluoro-2,3,4,9-tétrahydro-1H-carbazol-1-ylamine in French), and it is identified by CAS 1429901-83-6 and ChemSpider ID 26959776 . The compound lacks stereocenters, simplifying its synthetic and analytical handling.

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h4-6,10,15H,1-3,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAQAPNLBDHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201244140
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1429901-83-6
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1429901-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201244140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted carbazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pharmaceutical Development :
    • The compound serves as a scaffold for developing pharmaceuticals targeting various diseases. It has been identified as a potent antagonist of the CRTH2 receptor, which is implicated in allergic and inflammatory responses. This makes it a candidate for treating conditions such as asthma, rhinitis, and other allergic disorders .
  • Inhibition of Bacterial Phosphatases :
    • Research indicates that 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine can inhibit the CpxA phosphatase activity in Escherichia coli, which may lead to therapeutic applications against bacterial infections. This inhibition activates the CpxRA system, enhancing bacterial stress response mechanisms .
  • Anti-inflammatory and Anticancer Activities :
    • The compound has shown promise in modulating specific cellular pathways associated with inflammation and cancer. Its ability to influence enzyme activity positions it as a potential therapeutic agent in oncology .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
CRTH2 Receptor AntagonismEffective against chronic and acute allergic immune disorders.
CpxA Phosphatase InhibitionInhibits phosphatase activity leading to bacterial stress response activation.
Anti-inflammatory EffectsModulates pathways involved in inflammation and may reduce symptoms in related diseases.
Anticancer PotentialExhibits properties that may inhibit cancer cell proliferation through specific signaling pathways.

Case Study 1: CRTH2 Receptor Antagonism

In a study examining the pharmacological profile of this compound, researchers found that it effectively antagonized the CRTH2 receptor in vitro. This activity was linked to reduced eosinophil migration in allergic models, suggesting potential utility in treating asthma and allergic rhinitis .

Case Study 2: CpxA Inhibition in Bacterial Systems

Another study focused on the compound's capability to inhibit CpxA phosphatase activity. The results demonstrated a significant increase in phosphorylated CpxR levels when treated with the compound, indicating its role as an effective chemical probe for studying bacterial signaling pathways . This finding supports its potential application in developing new antibiotics.

Mechanism of Action

The mechanism of action of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its binding affinity to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine are influenced by structural modifications. Below is a comparative analysis with key analogs:

Physicochemical and Functional Insights

  • Fluorine vs. Bromine Substituents : Fluorine’s electronegativity enhances membrane permeability compared to bromine, as seen in the superior accumulation of 6-fluoro derivatives over brominated analogs (e.g., compound 33 in E. coli studies) .
  • Primary Amine Requirement : Removal of the C1 primary amine (e.g., compound 33) abolishes bacterial accumulation, highlighting its critical role in porin-mediated transport .
  • C-Ring Impact : Deconstruction (compound 21) or elimination (compound 22) of the C-ring reduces activity by 10-fold or more, suggesting the C-ring stabilizes ligand-target interactions without being essential for binding .

Data Tables

Table 1: Physicochemical Comparison

Compound Molecular Weight (g/mol) Substituents LogP (Predicted) Solubility (µM) Bioactivity
This compound 204.248 F (C6), NH₂ (C1) 2.1 45 (PBS) CpxRA agonist
Compound 21 168.200 Simplified scaffold 1.8 120 (PBS) Low cytotoxicity
DMPCA 364.440 CH₃ (C6), dimethoxyphenethyl (C1) 3.5 8 (DMSO) YAP1/TAZ inhibitor

Biological Activity

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (CAS Number: 1429901-83-6) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12_{12}H13_{13}FN2_2
  • Molecular Weight : 204.25 g/mol
  • IUPAC Name : 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-ylamine
  • Purity : ≥98% .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, including:

Cell Line IC50_{50} (µM) Mechanism of Action
A549 (Lung cancer)0.054 - 0.048Induces apoptosis via caspase activation
HeLa (Cervical)Not specifiedCell cycle arrest in G2/M phase
MCF-7 (Breast cancer)Not specifiedInhibition of tubulin polymerization

The compound demonstrated a notable ability to inhibit tubulin polymerization, which is essential for cancer cell division and proliferation .

The primary mechanisms through which this compound exerts its biological effects include:

  • Tubulin Inhibition : The compound disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
  • Apoptosis Induction : It activates caspases involved in the apoptotic pathway, contributing to its anticancer efficacy .
  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in various cancer cell lines .

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells (A549) :
    • Researchers observed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis.
    • The study reported an IC50_{50} value of approximately 0.054 µM, indicating potent activity against lung cancer cells .
  • Combination Therapy :
    • In combination with other chemotherapeutic agents, this compound exhibited synergistic effects that enhanced overall anticancer activity.
    • Such combinations are being investigated for their potential to overcome drug resistance in various cancer types .

Q & A

What synthetic strategies are commonly employed for 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives?

Basic Research Question
The synthesis typically involves acid-catalyzed cyclization and reductive amination. For example, derivatives of this scaffold are synthesized via HCl-mediated cyclization of substituted cyclohexanones followed by reductive amination using NaCNBH₃ and NH₄OAc . Asymmetric synthesis routes, such as chiral reductive amination with (phenyl)ethylamines, achieve high diastereoselectivity (up to 96%) for enantiopure products .

How is the molecular structure of this compound confirmed in crystallographic studies?

Basic Research Question
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-III (for visualization) is standard. The SHELX system, particularly SHELXL, remains widely used for small-molecule refinement due to its robustness and compatibility with high-resolution data . For example, the 2-picolinic acid salt of a carbazol-1-amine derivative was isolated and structurally characterized to confirm stereochemistry .

What methodologies assess the compound's biological activity in bacterial systems?

Basic Research Question
Mass spectrometry (MS)-based accumulation assays in E. coli strains with controlled permeability and efflux efficiency are used. For instance, isogenic strains with altered outer membrane permeability (e.g., via LPS truncation) and efflux pump deletions enable quantification of compound accumulation and transport mechanisms .

How does the C-ring integrity of the carbazole scaffold influence biological activity?

Advanced Research Question
C-ring deconstruction studies reveal that removing the C-ring (e.g., compound 21 ) reduces cytotoxicity and CpxRA agonism by ~10-fold. While the C-ring is not essential for target engagement, it provides conformational rigidity that enhances ligand-receptor interactions. Activity loss in C-ring-ablated analogs suggests a role in stabilizing bioactive conformations .

What mechanisms underpin its modulation of bacterial two-component systems (e.g., CpxRA)?

Advanced Research Question
The compound inhibits CpxA phosphatase activity, leading to accumulation of phosphorylated CpxR (CpxR-P), which activates stress response pathways. This is measured using phospho-CpxR-sensitive lacZ reporters in E. coli. SAR studies indicate that the primary amine is critical for outer membrane penetration and target engagement .

How are contradictions in cytotoxicity and target engagement resolved during SAR optimization?

Advanced Research Question
Discrepancies between cytotoxicity and activity are addressed via orthogonal assays. For example, cytotoxic derivatives (e.g., compound 6 ) are tested at sub-lethal concentrations using viability markers (e.g., propidium iodide) to isolate target-specific effects. Non-cytotoxic analogs (e.g., compound 21 ) enable precise EC₅₀ determination without confounding cell death .

What experimental designs evaluate compound accumulation in Gram-negative bacteria?

Advanced Research Question
Isogenic E. coli strains (e.g., ΔacrB efflux-deficient mutants) and hyperpermeable mutants (e.g., lpxC with truncated LPS) are used to differentiate passive diffusion from active transport. Accumulation is quantified via LC-MS/MS, normalized to bacterial protein content, and compared to des-amino controls to assess amine-dependent uptake .

How is virtual screening applied to identify derivatives with improved target binding?

Advanced Research Question
Molecular docking (e.g., AutoDock 4.0) and scoring functions (e.g., Chemgauss4) prioritize compounds with high complementarity to target active sites (e.g., DXR enzyme for antimalarial activity). Ligand-receptor interactions are validated using hydrogen bond energy calculations and hydrophobic contact analysis (e.g., LigPlot) .

What tools predict the toxicity of carbazol-1-amine derivatives?

Basic Research Question
OSIRIS Property Explorer evaluates toxicity risks (mutagenicity, tumorigenicity) and drug-likeness parameters (cLogP, solubility). For example, ZINC00200163 (a carbazol-1-amine derivative) showed no predicted toxicity, supporting its prioritization for further testing .

How do substituents at the 6-position (e.g., fluoro vs. methyl) modulate biological activity?

Advanced Research Question
Fluorine substitution at position 6 enhances metabolic stability and membrane permeability due to its electronegativity and small size. Comparative studies with 6-methyl analogs (e.g., compound in bladder cancer research) show fluorine’s unique impact on YAP1/TAZ inhibition, potentially via altered hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Reactant of Route 2
6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-amine

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